molecular formula C7H9NO2S B2870192 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid CAS No. 1782514-67-3

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid

Cat. No.: B2870192
CAS No.: 1782514-67-3
M. Wt: 171.21
InChI Key: CHXTVGNHPARVNU-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid is a heterocyclic compound that contains an isothiazole ring. Isothiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Mechanism of Action

Target of Action

Thiazole derivatives, which include at21227, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, including AT21227, are known to interact with various biological targets, leading to a range of effects . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of AT21227.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of AT21227.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets of AT21227.

Preparation Methods

The synthesis of 2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid typically involves the metalation of isothiazoles. Direct lithiation of isothiazole with n-butyllithium occurs at the C-5 position, which can then be quenched with various electrophiles to form substituted isothiazoles . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing efficient and cost-effective reagents and conditions.

Chemical Reactions Analysis

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methyl-2-(1,2-thiazol-4-yl)propanoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-methyl-2-(1,2-thiazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-11-4-5/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXTVGNHPARVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782514-67-3
Record name 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid
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